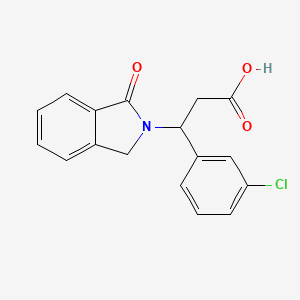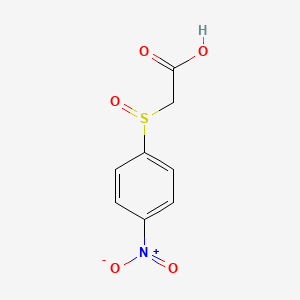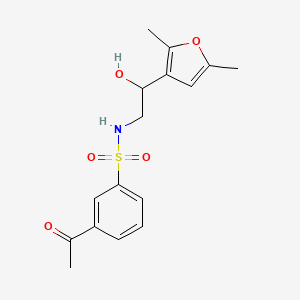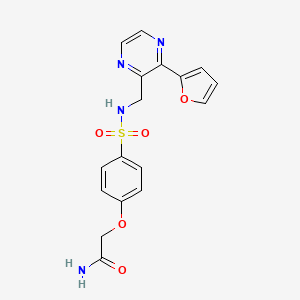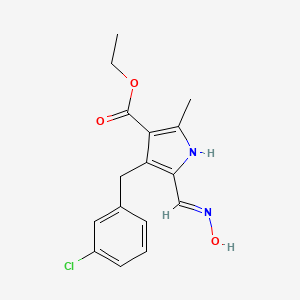![molecular formula C12H15N3O3S3 B2504820 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 1170988-65-4](/img/structure/B2504820.png)
2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide" is a structurally complex molecule that appears to be related to various sulfonamide derivatives synthesized for different biological applications. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of sulfonamide compounds with potential biological activities, such as acting as histamine H3 receptor antagonists and cyclin-dependent kinase 5 (cdk5)/p25 inhibitors, as well as possessing antibacterial properties .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves several steps, including the formation of cyclic sulfonamides through intramolecular Diels-Alder reactions, as seen in the synthesis of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides . Another approach includes the reaction of 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline to produce N-(benzo[d]thiazol-2-yl) acetamide derivatives . These methods demonstrate the versatility and complexity of synthesizing sulfonamide-based compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, the stereochemical outcomes of the Diels-Alder reactions were determined by NMR spectroscopy and X-ray analysis . Additionally, the X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cdk5 revealed an unusual binding mode to the enzyme's hinge region via a water molecule .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. For example, the intramolecular Diels-Alder reactions used to synthesize cyclic sulfonamides demonstrate the ability of these compounds to undergo cycloaddition reactions . The synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives also involves a sequence of reactions that include acylation and hydrazinolysis, indicating the reactivity of the benzothiazole moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular interactions. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, revealing that hydrogen bonding plays a significant role in their assembly and properties. The nature of these assemblies was characteristic of the substituents in the benzothiazole moiety, with water molecules acting as bridges for forming hydrogen bonds . These interactions can significantly affect the solubility, stability, and overall physical properties of the compounds.
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibitors
One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. These compounds, structurally related to the compound , were analyzed for their ability to inhibit PI3Kα and mTOR in vitro and in vivo, aiming to reduce metabolic deacetylation observed in similar compounds (Stec et al., 2011).
Antimalarial and Antiviral Agents
Another study focused on antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. The research investigated the reactivity of certain sulfonamide derivatives, including structures similar to the compound , for their in vitro antimalarial activity and possible efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).
Novel Cyclic Sulfonamides Synthesis
Research on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions provided insights into the creation of structurally related compounds. This study highlighted methods for synthesizing compounds with potential biological activity, showcasing the versatility of sulfonamide derivatives in drug design (Greig, Tozer, & Wright, 2001).
Anticonvulsant Agents
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. This research underlines the therapeutic potential of compounds structurally related to 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, with some synthesized compounds showing significant protection against convulsions (Farag et al., 2012).
Antimicrobial Activity
A study on the synthesis, antimicrobial activity, and quantum calculations of novel sulfonamide derivatives demonstrated the antimicrobial potential of these compounds. It highlighted the reactivity of certain derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity, further emphasizing the chemical diversity and biological applicability of sulfonamide-based compounds (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-15(21(3,17)18)7-10(16)13-12-14-11-8(19-2)5-4-6-9(11)20-12/h4-6H,7H2,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCUAPXJPFAPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=CC=C2SC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

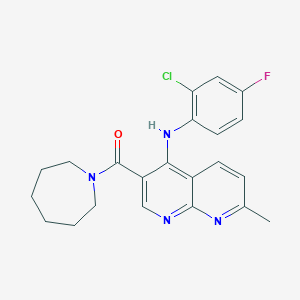
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
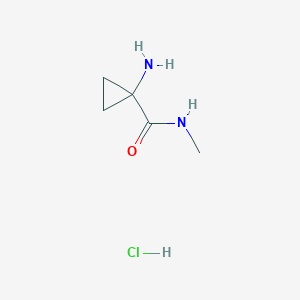
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)
